N-Cyclopentyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
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Overview
Description
N-Cyclopentyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a chemical compound with the following properties:
Chemical Name: N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Molecular Formula: CHNO
Molecular Weight: 360.45 g/mol
CAS Number: 424803-51-0
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
N-Cyclopentyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide likely undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common reagents and conditions used in these reactions are context-dependent and would require further research. Major products formed from these reactions would also vary based on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in various scientific fields:
- Chemistry : It may serve as a building block for the synthesis of other compounds.
- Biology : Researchers might explore its interactions with biological molecules.
- Medicine : Investigations into its potential therapeutic properties could be underway.
- Industry : It could have applications in materials science or other industrial processes.
Mechanism of Action
The precise mechanism by which N-Cyclopentyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, researchers may compare N-Cyclopentyl-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide with related structures to highlight its uniqueness.
Properties
Molecular Formula |
C19H25N5O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H25N5O2S/c1-2-26-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)27-13-17(25)20-14-5-3-4-6-14/h7-10,14H,2-6,11-13H2,1H3,(H,20,25) |
InChI Key |
GSEVFBMXPWJWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4CCCC4 |
Origin of Product |
United States |
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